![molecular formula C16H13F2NO3 B2993464 [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794883-39-8](/img/structure/B2993464.png)

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

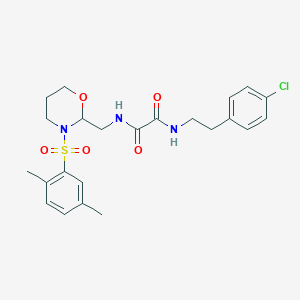

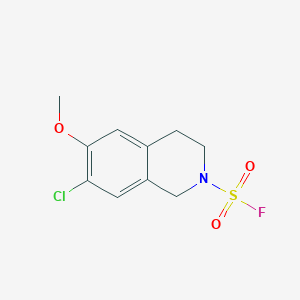

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms, the ester group, and the carbonyl group. Fluorine atoms are highly electronegative, which could make the compound reactive. The ester and carbonyl groups are also common functional groups that participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and boiling and melting points.Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Alkyl 2-(2-fluoro-anilino)-2-oxo-acetates undergo multi-step reactions with dialkyl acetylenedicarboxylates to produce compounds with potential applications in material science and pharmaceuticals. These reactions highlight the utility of fluorinated compounds in synthesizing complex molecules with specific properties, such as atropisomerism, which could be leveraged in designing drugs with stereochemical preferences (Yavari, Nasiri, & Djahaniani, 2005).

Electrolyte Additives for Lithium-Ion Batteries

Fluorine-substituted phenyl acetates have been explored for improving the performance of lithium-ion batteries. Specifically, 4-fluorophenyl acetate derivatives have shown promise in enhancing the stability and cyclic performance of batteries, underscoring the role of fluorinated compounds in developing advanced energy storage solutions (Li et al., 2014).

Advanced Material Synthesis

The fluorographic detection method utilizing compounds like 2,5-diphenyloxazole in acetic acid demonstrates the significance of fluorinated derivatives in analytical chemistry, especially in enhancing the sensitivity and efficiency of detecting radioactivity in polyacrylamide gels. This application is crucial for biochemical research and the development of diagnostic techniques (Skinner & Griswold, 1983).

Fluorinated Building Blocks for Organic Synthesis

The Lewis acid-catalyzed Fries rearrangement of fluorophenyl acetates has been employed to synthesize key fluoro building blocks, demonstrating the versatility of fluorinated compounds in organic synthesis and the development of novel materials with tailored properties (Yerande et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3/c17-12-4-6-14(7-5-12)19-15(20)10-22-16(21)9-11-2-1-3-13(18)8-11/h1-8H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHVYKZBPSKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)